molecular formula C13H18FNO3 B13574688 Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

Cat. No.: B13574688
M. Wt: 255.28 g/mol
InChI Key: PXLWDYOUWTYABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, where tert-butyl carbamate reacts with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method offers mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI Key

PXLWDYOUWTYABH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.